molecular formula C21H20N2O6 B3018704 ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate CAS No. 690640-81-4

ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate

Cat. No.: B3018704
CAS No.: 690640-81-4
M. Wt: 396.399
InChI Key: CHYHPTYXGVYUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate is a complex organic compound featuring a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the naphthofuran core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate is unique due to the presence of the piperazine moiety and the ethyl ester group. These features can enhance its solubility, bioavailability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-3-28-21(27)23-10-8-22(9-11-23)20(26)15-12(2)29-19-16(15)17(24)13-6-4-5-7-14(13)18(19)25/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYHPTYXGVYUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.